molecular formula C15H18ClF2NO3 B13477254 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride

7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride

Cat. No.: B13477254
M. Wt: 333.76 g/mol
InChI Key: IWMVBMXXUPAKNF-UHFFFAOYSA-N
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Description

7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[331]nonane-1-carboxylic acid hydrochloride is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a benzyl group, two fluorine atoms, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the benzyl group, and incorporation of the fluorine atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride
  • 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile
  • 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

Uniqueness

Compared to similar compounds, 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[331]nonane-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H18ClF2NO3

Molecular Weight

333.76 g/mol

IUPAC Name

7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H17F2NO3.ClH/c16-15(17)12-7-18(6-11-4-2-1-3-5-11)9-14(15,13(19)20)10-21-8-12;/h1-5,12H,6-10H2,(H,19,20);1H

InChI Key

IWMVBMXXUPAKNF-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2(F)F)(CN1CC3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

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